molecular formula C8H7ClO3S B1272286 3-acetylbenzenesulfonyl Chloride CAS No. 73035-16-2

3-acetylbenzenesulfonyl Chloride

Cat. No. B1272286
CAS RN: 73035-16-2
M. Wt: 218.66 g/mol
InChI Key: CGMBNEIGZOCPPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as 3'-Amino-4-acetamido-benzenesulfonanilide, involves the reaction of 4-acetamidobenzenesulfonyl chloride with m-phenylenediamine under optimized conditions to achieve a high yield of 84.2% . Similarly, the synthesis of 3-formylbenzenesulfonyl chloride derivatives from corresponding benzaldehydes has been developed, highlighting the versatility of sulfonyl chlorides in synthetic chemistry . The synthesis of functional aromatic multisulfonyl chlorides is also described, involving oxidative chlorination as a key step .

Molecular Structure Analysis

While the molecular structure of 3-acetylbenzenesulfonyl chloride is not directly analyzed in the provided papers, the structure of related sulfonyl chloride compounds is characterized using techniques such as IR and 1H-NMR . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Sulfonyl chlorides are known for their reactivity, particularly in substitution reactions where the chloride ion is displaced by other nucleophiles. The papers provided do not detail specific reactions of 3-acetylbenzenesulfonyl chloride, but they do discuss the binding of a sulfonyl chloride derivative to DNA, which is indicative of the potential reactivity of these compounds with biological molecules . The synthesis of dye intermediates and other complex molecules from sulfonyl chloride precursors also demonstrates their reactivity in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-acetylbenzenesulfonyl chloride are not explicitly discussed in the provided papers. However, sulfonyl chlorides generally are reactive, moisture-sensitive compounds that are often used as intermediates in organic synthesis due to their ability to form sulfonamides and sulfonate esters. The papers suggest that sulfonyl chlorides can be synthesized under various conditions and can be characterized by standard spectroscopic methods .

Scientific Research Applications

1. Metabolism of Antidiabetic Sulfonylureas

3-Acetylbenzenesulfonyl chloride derivatives, such as U-18536 and acetohexamide, are significant in the metabolism of antidiabetic sulfonylureas in humans. These compounds are rapidly absorbed and metabolized into p-α-hydroxyethyl derivatives, demonstrating biological half-lives that are crucial in understanding their hypoglycemic activity and duration of effect (Smith, Vecchio, & Forist, 1965).

2. Synthesis of Dye Intermediates

3-Acetylbenzenesulfonyl chloride is a key intermediate in the synthesis of various dyes. For instance, the synthesis of 3′-methyl-4,4′-diaminobenzenesulfonanilide and 2′-methoxy-4,5′-diaminobenzenesulfonanilide from 3-methyl-4-acetaminobenzenesulfonyl chloride highlights its role in producing characterizable dye intermediates with significant yields (Bo, 2007).

3. Production of Antibacterial Agents

Compounds derived from 4-methylbenzenesulfonyl chloride, a related sulfonyl chloride, have shown potent antibacterial properties. These compounds are synthesized by reacting with various agents, indicating the potential of sulfonyl chloride derivatives in developing new antibacterial drugs (Abbasi et al., 2015).

4. Synthesis of Solid Acid Catalysts

Sulfonyl chloride derivatives, including those related to 3-acetylbenzenesulfonyl chloride, are used in the synthesis of efficient and stable solid acid catalysts. These catalysts, derived from polydivinylbenzenes, play a crucial role in various chemical reactions, showcasing the versatility of sulfonyl chloride compounds in catalysis (Liu et al., 2010).

5. Role in Synthesis of Chromen-2-one Derivatives

The synthesis of chromen-2-one derivatives using benzenesulfonyl chloride compounds, such as 3-acetylbenzenesulfonyl chloride, has been explored for their antibacterial activity. These compounds demonstrate diverse bacteriostatic and bacteriocidal activities, suggesting their potential in antimicrobial applications (Behrami, 2018).

6. Green Synthesis Methods

Research on green synthesis methods for related compounds like 3-nitrobenzenesulfonyl chloride has shown a significant reduction in environmental impact. These methods demonstrate the potential for eco-friendly production of sulfonyl chloride derivatives (Zhong-xiu, 2009).

7. Synthesis of Dye Intermediates

Studies on the synthesis of dye intermediates, such as 3'-amino-4-acetamido-benzenesulfonanilide, using 4-acetamidobenzenesulfonyl chloride, demonstrate the critical role of sulfonyl chlorides in the dye industry. These studies contribute to optimizing reaction conditions and improving yields (Chang-shun, 2008).

Safety And Hazards

3-Acetylbenzenesulfonyl Chloride is classified as a substance that causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. After handling, one should wash their face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn when handling this substance .

properties

IUPAC Name

3-acetylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMBNEIGZOCPPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373317
Record name 3-acetylbenzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetylbenzenesulfonyl Chloride

CAS RN

73035-16-2
Record name 3-acetylbenzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetylbenzenesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-acetylbenzenesulfonyl Chloride
Reactant of Route 2
Reactant of Route 2
3-acetylbenzenesulfonyl Chloride
Reactant of Route 3
Reactant of Route 3
3-acetylbenzenesulfonyl Chloride
Reactant of Route 4
Reactant of Route 4
3-acetylbenzenesulfonyl Chloride
Reactant of Route 5
Reactant of Route 5
3-acetylbenzenesulfonyl Chloride
Reactant of Route 6
Reactant of Route 6
3-acetylbenzenesulfonyl Chloride

Citations

For This Compound
4
Citations
N Albadari, Y Xie, T Liu, R Wang, L Gu, M Zhou… - European Journal of …, 2023 - Elsevier
… The substitution reaction of commercially available benzene-1,4-diamine and 3,4-dimethylbenzenesulfonyl chloride or 3-acetylbenzenesulfonyl chloride in dimethylformamide (DMF) …
Number of citations: 3 www.sciencedirect.com
SSR Muise, HA Severin, BD Koivisto… - …, 2011 - ACS Publications
… (21) To a solution of 3-acetylbenzenesulfonyl chloride (2.50 g, 11.4 mmol) in anhydrous toluene (30 mL) was slowly added Ph 3 P (9.00 g, 34.3 mmol) under a N 2 atmosphere. Water (…
Number of citations: 10 pubs.acs.org
A Rueda-Zubiaurre, S Yahiya, OJ Fischer… - Journal of medicinal …, 2019 - ACS Publications
Malaria is still a leading cause of mortality among children in the developing world, and despite the immense progress made in reducing the global burden, further efforts are needed if …
Number of citations: 13 pubs.acs.org
E Toja, C Gorini, C Zirotti, F Barzaghi… - European journal of …, 1991 - Elsevier
Une série de 5-alkoxy-1-arylsulfonyl-2-pyrrolidinones a été préparée par condensation d'arylsulfochlorures avec des 5-alkoxy-2-pyrrolidinones. La plupart des composés …
Number of citations: 28 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.